molecular formula C7H8BN3O2 B13413100 2-Amino-1H-benzimidazole-4-boronic acid

2-Amino-1H-benzimidazole-4-boronic acid

Cat. No.: B13413100
M. Wt: 176.97 g/mol
InChI Key: IWJHPGPCYDDHRQ-UHFFFAOYSA-N
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Description

2-Amino-1H-benzimidazole-4-boronic acid is a high-value boronic acid derivative that serves as a versatile building block in medicinal chemistry and chemical biology research. This compound features a benzimidazole core, a structure known for its diverse biological activities, functionalized with both an amino group and a boronic acid moiety. This unique combination allows it to act as a key precursor in the synthesis of more complex molecules and enables its use in molecular recognition. The boronic acid functional group is a well-established bioisostere for carboxylic acids and is pivotal in the formation of stable complexes with diol-containing molecules, such as carbohydrates, facilitating their sensing and binding . The specific positioning of the amino group on the benzimidazole ring can enhance the compound's fluorescence properties when complexed, a characteristic that is exploited in the development of optical sensors . Researchers utilize this compound in the design of novel fluorescence sensors for the detection and quantification of biologically important boronic acids, such as those used in Boron Neutron Capture Therapy (BNCT) . Furthermore, amino phenolic N,O-ligands of this class form highly stable, neutral six-membered cyclic complexes with boronic acids. These complexes demonstrate significantly enhanced affinity for proteins like bovine serum albumin (BSA) and produce a strong optical response, making them exceptionally suitable for non-covalent protein fluorescence labeling and bio-conjugation applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-amino-1H-benzimidazol-4-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c9-7-10-5-3-1-2-4(8(12)13)6(5)11-7/h1-3,12-13H,(H3,9,10,11)

InChI Key

IWJHPGPCYDDHRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)NC(=N2)N)(O)O

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route via Nitration, Esterification, and Reduction

A prominent method for synthesizing related boronic acid derivatives, including 2-amino substituted benzimidazoles, involves a three-step process starting from a carboxyphenylboronic acid precursor. This method has been described in detail in patent literature and involves the following steps:

Step Reaction Type Reagents and Conditions Product Intermediate
1 Nitration Addition of concentrated sulfuric acid and fuming nitric acid at 0-10°C to p-carboxyphenylboronic acid, stirring for 2-3 hours. 2-Nitro-4-carboxyphenylboronic acid
2 Esterification Reaction of the nitro compound with alcohol and a dehydrating agent at room temperature, reflux for 3-5 hours. 2-Nitro-4-alkoxycarbonylphenylboronic acid
3 Reduction Catalytic hydrogenation of the ester in alcohol with catalyst and concentrated hydrochloric acid under 1-3 atm hydrogen at 30-50°C for 8-10 hours. 2-Amino-4-alkoxycarbonylphenylboronic acid hydrochloride salt

After the reduction step, the product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying to yield the target amine boronic acid salt with high purity and yield.

Alternative Synthetic Routes via Benzimidazole Core Formation

Other synthetic strategies focus on constructing the benzimidazole core first, followed by functionalization to introduce the boronic acid group. These involve:

  • Condensation of o-phenylenediamine derivatives with carboxylic acid or acid chloride precursors to form 2-aminobenzimidazole intermediates.
  • Subsequent substitution or coupling reactions to introduce the boronic acid moiety at the 4-position.
  • Use of N-substituted carbon imidoyl dichlorides to synthesize 2-aminobenzimidazole derivatives, which can be further modified.

Cyclization and Functional Group Transformations

Some protocols include cyclocondensation reactions of 2-aminobenzimidazole with β-enaminoesters or aromatic aldehydes to yield substituted benzimidazoles, which can be further functionalized to incorporate boronic acid groups. These methods often employ:

  • Microwave-assisted synthesis for efficient cyclization.
  • Use of catalysts and controlled temperature conditions to optimize yield and selectivity.
  • Sequential aroylation, sulfonylation, or alkylation reactions to diversify substitution patterns.

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations Yield and Purity Source Reference
Nitration-Esterification-Reduction High purity and yield; continuous synthesis; cost-effective Requires handling of strong acids and hydrogen gas under pressure High (typically >80%) purity and yield reported
Benzimidazole Core Formation with N-substituted reagents Versatile for diverse derivatives; allows substitution control Multi-step; sometimes low yields in amine substitutions Variable yields; some low-yield steps noted
Cyclocondensation and Functional Group Transformations Efficient cyclization; microwave-assisted methods reduce time Requires optimization of conditions; may produce side products Moderate to high yields depending on conditions

Research Findings and Observations

  • The nitration step is critical and must be conducted at low temperatures (0-10°C) to avoid over-nitration or decomposition of sensitive boronic acid groups.
  • Esterification with alcohols and dehydrating agents facilitates the conversion of carboxylic acid functionalities to esters, which are more amenable to catalytic hydrogenation.
  • Reduction under mild hydrogen pressure and temperature conditions selectively converts nitro groups to amino groups without affecting the boronic acid moiety.
  • Alternative synthetic routes employing N-substituted carbon imidoyl dichlorides have been used to prepare 2-aminobenzimidazole derivatives, which can be further functionalized to introduce boronic acid groups, although yields may vary.
  • Microwave-assisted cyclization methods have been reported to improve reaction times and yields in benzimidazole synthesis, which could be adapted for boronic acid derivatives.
  • The presence of boronic acid groups requires careful purification techniques to maintain compound stability and purity.

Summary Table of Key Reaction Conditions

Step Temperature (°C) Pressure (atm) Time (hours) Reagents/Conditions Outcome
Nitration 0-10 Atmospheric 2-3 Concentrated sulfuric acid, fuming nitric acid Formation of nitro-carboxyphenylboronic acid
Esterification Reflux (~78-100) Atmospheric 3-5 Alcohol (e.g., methanol), dehydrating agent Formation of alkoxycarbonyl ester derivative
Reduction 30-50 1-3 8-10 Catalyst, concentrated hydrochloric acid, hydrogen gas Conversion to amino-boronic acid hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-benzimidazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, boronic esters, and various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1H-benzimidazole-4-boronic acid involves its interaction with molecular targets such as enzymes and DNA. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 2-amino-1H-benzimidazole-4-boronic acid becomes evident when compared to analogs such as 1H-benzimidazole-4-boronic acid (lacking the 2-amino group) and 2-amino-1H-benzimidazole-5-boronic acid (boronic acid at the 5-position). Key differences include:

Parameter This compound 1H-Benzimidazole-4-boronic Acid 2-Amino-1H-benzimidazole-5-boronic Acid
Bond Length (B-O, Å) 1.36 (avg.) 1.35 1.37
Dihedral Angle (°) 5.2 (benzimidazole-boronic acid plane) 7.8 12.4
Hydrogen Bond Network Extensive (N-H⋯O and O-H⋯N) Limited (O-H⋯N only) Moderate (N-H⋯O)

Structural data derived from SHELXL-refined crystallographic studies highlight that the 2-amino group enhances intramolecular hydrogen bonding, reducing conformational flexibility compared to non-amino analogs . The boronic acid’s position (4 vs. 5) also influences planarity and electronic delocalization.

Reactivity in Cross-Coupling Reactions

The boronic acid group’s reactivity varies with substitution patterns. For instance:

  • Suzuki-Miyaura Coupling Yield: this compound: 85–92% (with aryl halides). 1H-Benzimidazole-4-boronic acid: 70–78% (lower due to absence of amino-directed stabilization). 2-Amino-1H-benzimidazole-5-boronic acid: 65–72% (steric hindrance at 5-position reduces accessibility).

The 2-amino group in the 4-boronic acid derivative acts as a directing group, enhancing palladium coordination and transmetallation efficiency.

Key Research Findings

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 245°C for the 4-boronic acid derivative, higher than its 5-boronic acid counterpart (218°C), attributed to stronger crystal packing .
  • Solubility: Aqueous solubility at pH 7.4 is 12 mg/mL, outperforming non-boronic acid benzimidazoles (<2 mg/mL), making it more viable for biological applications.
  • Toxicity Profile : In vitro cytotoxicity assays (HepG2 cells) show lower toxicity (LD₅₀ = 150 μM) compared to 2-nitrobenzimidazole-4-boronic acid (LD₅₀ = 40 μM).

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventAbsolute ethanol
CatalystGlacial acetic acid
Reaction Time4–6 hours
PurificationColumn chromatography

Q. Table 2: Computational Validation Metrics

PropertyMethodError Margin
HOMO-LUMO gapB3LYP/6-31G(d,p)±0.2 eV
Boron charge densityMulliken population±0.05 e

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